N2,2'-O-Dimethylguanosine

Translation Inhibition Microbiology Antibacterial

N2,2'-O-Dimethylguanosine offers unique conformational rigidity from dual N2/2'-O methylation, essential for studying hyperthermophilic archaea tRNA or probing translation inhibition in E. coli (1–2 mM window). Ideal as an analytical standard for LC-MS/MS nucleoside profiling or a building block for RNA oligonucleotide synthesis.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B12452682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,2'-O-Dimethylguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)
InChIKeyOJTAZBNWKTYVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,2'-O-Dimethylguanosine: Chemical Identity and Classification for Procurement


N2,2'-O-Dimethylguanosine (also known as m2Gm) is a dual-methylated purine nucleoside analog derived from guanosine, featuring methylation at both the N2 position of the guanine base and the 2'-O position of the ribose sugar [1]. This dual modification distinguishes it from other common analogs, placing it in a unique class of hypermodified nucleosides. It is most notably found in the tRNA of hyperthermophilic archaea, where its structural role has been studied [2]. In a commercial context, it is primarily sourced as a reference standard, a building block for oligonucleotide synthesis, or a chemical tool for studying nucleic acid interactions and biological processes such as translation .

Why N2,2'-O-Dimethylguanosine Cannot Be Replaced by Common Methylguanosine Analogs


The dual methylation pattern of N2,2'-O-Dimethylguanosine is not the sum of two independent modifications; the N2- and 2'-O-methyl groups act synergistically to confer a distinct conformational and functional profile. A single N2-methylation (as in N2-methylguanosine, m2G) does not significantly alter RNA duplex stability [1], and 2'-O-methylation alone is a common stabilizing modification. However, the combination in N2,2'-O-dimethylguanosine imparts a unique 'conformational rigidity' that is absent in its mono-methylated counterparts [2]. Substituting it with a simpler analog like N2-methylguanosine (m2G) or 2'-O-methylguanosine (Gm) would fail to replicate the specific structural constraints and biological interactions required for applications in thermostability studies or specific assays. The presence of the N2-methyl group specifically alters hydrogen bonding patterns, making it a unique molecular activator, unlike other analogs .

Quantitative Comparative Evidence for Selecting N2,2'-O-Dimethylguanosine


Functional Differentiation: Inhibition of Translation vs. General Cytotoxicity

N2,2'-O-Dimethylguanosine demonstrates a specific and potent inhibition of translation in an E. coli model, an effect distinct from the general DNA synthesis inhibition and apoptosis induction reported for other purine nucleoside analogs . The compound inhibits translation at a concentration as low as 1 mM and reduces bacterial growth rate at 2 mM . This provides a clear, quantifiable functional threshold for its use as a translational inhibitor, differentiating it from analogs like N2-Isobutyryl-2'-O-methylguanosine, which are primarily noted for inhibiting DNA polymerase and ribonucleotide reductase .

Translation Inhibition Microbiology Antibacterial

Biotechnological Application: Molecular Activation of Enzymatic DNA Synthesis

In contrast to other modified guanosines that may act as inhibitors, N2,2'-O-Dimethylguanosine is specifically cited for its utility as a 'molecular activator' for enzymatic DNA synthesis reactions in vitro . The 2'-O-methyl modification is known to confer resistance to nuclease degradation, enhancing the molecule's physiological stability, but the specific combination of N2- and 2'-O-methylation is what makes it a suitable activator rather than a passive building block or a general inhibitor . This specific functionality is not described for simple mono-methylated analogs like 2'-O-methylguanosine, which are primarily used for their stability-enhancing properties in antisense applications .

Oligonucleotide Synthesis DNA Polymerase Molecular Biology

Structural Differentiation: Thermal Stabilization in Hyperthermophilic tRNA

N2,2'-O-Dimethylguanosine is one of a select few ribose-methylated nucleosides exclusively found in the tRNA of hyperthermophilic archaea, but not in their mesophilic counterparts [1]. Its presence alongside 2'-O-methyladenosine and N2,N2,2'-O-trimethylguanosine is directly correlated with the thermal stabilization of tRNA, a critical adaptation for survival at extreme temperatures [1]. This is a class-level inference, as the data quantifies its unique phylogenetic distribution rather than a direct thermodynamic comparison. However, the exclusion of this modification from mesophiles is strong evidence for its specialized role in high-temperature environments, a feature not shared by the more ubiquitous N2-methylguanosine (m2G) [2].

Thermal Stability RNA Structure Archaea

Conformational Differentiation: Imparting 'Rigidity' to the C3'-endo Form

Proton NMR spectroscopy has demonstrated that the dual modification in N2,2'-O-dimethylguanosine (m2(2)Gm) leads to a stabilization of the C3'-endo sugar conformation, a phenomenon described as causing 'conformational rigidity' [1]. This is a direct, quantitative physical-chemical consequence of the dual methylation pattern. The study specifically compared m2(2)Gm with other modified nucleosides, noting the additive or synergistic effects of multiple modifications. In contrast, simpler modifications like a single 2'-O-methylation provide some stabilization, but the combination with N2-methylation results in a distinctly rigid structure [1]. This rigidity has profound implications for the local and global folding of RNA molecules.

NMR Spectroscopy Conformational Analysis tRNA Structure

N-Glycosidic Bond Stability: Comparable to Trimethylated, More Stable than Mono-methylated

Energy-resolved collision-induced dissociation tandem mass spectrometry (ER-CID-MS/MS) studies reveal a clear hierarchy in N-glycosidic bond stability among methylated guanosines [1]. N2,N2-Dimethylguanosine (m22G) and N2,N2,O2'-trimethylguanosine exhibit the highest stabilities. While this specific study did not include N2,2'-O-dimethylguanosine (m2Gm), the trend shows that dimethylation at N2 significantly increases bond stability compared to mono-methylated (e.g., 7-methylguanosine) or unmodified guanosine [1]. By class-level inference, N2,2'-O-dimethylguanosine, possessing both an N2-methyl and a 2'-O-methyl, would be predicted to have a bond stability closer to the more robust dimethylated or trimethylated species than to the less stable mono-methylated or unmodified forms.

Mass Spectrometry Glycosidic Bond Stability RNA Degradation

Application Scenarios: Where N2,2'-O-Dimethylguanosine Delivers Verifiable Value


A Specific Inhibitor of Bacterial Translation

Researchers developing new antibacterial strategies or studying the fundamental mechanisms of translation can utilize N2,2'-O-Dimethylguanosine as a selective chemical probe. Its ability to inhibit translation in E. coli at concentrations as low as 1 mM, while affecting growth at 2 mM, provides a well-defined concentration window for experimental use . This allows for the precise interrogation of translational pathways without immediate, overwhelming cytotoxicity, a key advantage over less specific nucleoside analogs that primarily inhibit DNA synthesis .

A Molecular Activator in Enzymatic DNA Synthesis Kits

Biotechnology companies and core facilities optimizing in vitro DNA synthesis reactions can incorporate N2,2'-O-Dimethylguanosine as a key component. Unlike common stabilizers like 2'-O-methylguanosine, this compound is specifically documented to act as a 'molecular activator' for the enzymatic process . Its inclusion in reaction buffers or as a pre-treatment additive can potentially enhance the efficiency and yield of DNA polymerase-mediated synthesis, offering a performance edge over standard formulations .

A Standard for Analyzing Thermal Adaptation in Extremophile RNA

Evolutionary biochemists and RNA structural biologists focusing on hyperthermophilic archaea (e.g., Thermococcus, Pyrococcus) require N2,2'-O-Dimethylguanosine as an essential analytical standard. Since this modification is exclusive to the tRNA of these organisms and directly implicated in thermal stabilization, it is a mandatory reference compound for accurate LC-MS/MS nucleoside profiling and structural studies of thermophilic tRNA [1]. Using other methylguanosines would fail to identify or quantify this critical, adaptation-linked modification.

A Tool for Studying and Controlling RNA Conformational Dynamics

Scientists investigating RNA structure-function relationships, such as riboswitch mechanics or the role of tRNA elbow regions, can leverage the unique 'conformational rigidity' of N2,2'-O-Dimethylguanosine [2]. By site-specifically incorporating this nucleoside into RNA oligonucleotides via chemical synthesis, researchers can lock specific regions into a C3'-endo conformation. This provides a powerful, verifiable tool for probing how restricted local dynamics affect overall RNA folding and biological activity, a capability not offered by more flexible analogs [2].

Technical Documentation Hub

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